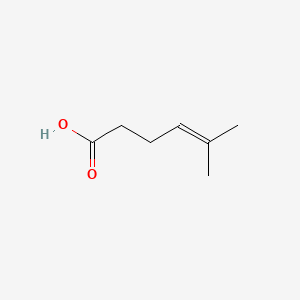

5-Methyl-4-hexenoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJLHGCCADOOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5636-65-7 | |

| Record name | 5-Methyl-4-hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-4-HEXENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V08PR1DQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-4-hexenoic acid chemical properties and structure

An In-depth Technical Guide to 5-Methyl-4-hexenoic Acid

Abstract

This compound is an unsaturated carboxylic acid with applications as an intermediate in organic synthesis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known experimental protocols for its preparation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is an aliphatic carboxylic acid characterized by a double bond between the fourth and fifth carbon atoms and a methyl group on the fifth carbon.

-

IUPAC Name : 5-methylhex-4-enoic acid[1][]

-

InChI : InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)[1][4][5]

-

InChIKey : YJJLHGCCADOOPZ-UHFFFAOYSA-N[1][]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is typically a colorless to pale yellow liquid with a characteristic odor.[3][4] It is soluble in organic solvents and has moderate solubility in water.[3][4]

| Property | Value | Source(s) |

| Molecular Weight | 128.17 g/mol | [1][][3] |

| Boiling Point | 203-205 °C / 237.28 °C (estimate) | [3] |

| Melting Point | -10 °C / -28 °C | [3] |

| Density | 0.930 g/cm³ / 0.9862 g/cm³ | [3] |

| pKa | 4.8 (at 25 °C) | [3][5] |

| Refractive Index | 1.4504 | [3] |

| Flash Point | 117.993 °C | [3] |

| Vapor Pressure | 0.052 mmHg (at 25 °C) | [3] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described.[3]

Method 1: From Hexanedione

-

Reaction : Hexanedione is reacted with methyl ether diborate in the presence of potassium carbonate.

-

Intermediate Formation : This reaction yields 5-methyl-4-hexene-2,3-diol acid ester.

-

Hydrolysis : The target product, this compound, is obtained through acid-catalyzed heating and hydrolysis of the ester intermediate.[3]

Method 2: From Hexanal (B45976)

-

Michael Addition : A Michael addition reaction is performed with hexanal and isobutyl magnesium halide.

-

Intermediate Formation : This step generates 5-methyl-4-hexenol.

-

Oxidation : The alcohol intermediate is then oxidized to produce the final this compound product.[3]

References

Synthesis of 5-Methyl-4-hexenoic Acid and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-4-hexenoic acid and its primary derivatives, namely its methyl ester and amide. The document details synthetic routes, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development. This compound is a valuable building block in the synthesis of various biologically active molecules.[1]

Core Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process commencing with the Johnson-Claisen rearrangement to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-Methyl-4-hexenoate via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement provides an efficient method for the formation of a carbon-carbon bond to create the backbone of the target molecule.[1] This reaction utilizes the readily available 3-methyl-2-buten-1-ol (B147165) and triethyl orthoacetate in the presence of a catalytic amount of a weak acid, such as propionic acid.[1]

Experimental Protocol:

A mixture of 3-methyl-2-buten-1-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq) is heated at reflux (approximately 140 °C) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess triethyl orthoacetate and ethanol (B145695) byproduct are removed by distillation. The crude ethyl 5-methyl-4-hexenoate is then purified by vacuum distillation.

Logical Relationship of Johnson-Claisen Rearrangement

Caption: Johnson-Claisen rearrangement workflow.

Step 2: Hydrolysis of Ethyl 5-Methyl-4-hexenoate

The synthesized ethyl 5-methyl-4-hexenoate is then hydrolyzed to the target carboxylic acid, this compound. This can be achieved through either acid- or base-catalyzed hydrolysis. Base-catalyzed hydrolysis (saponification) is often preferred to avoid potential side reactions with the double bond.[2]

Experimental Protocol (Base-Catalyzed):

Ethyl 5-methyl-4-hexenoate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (B78521) (1.1-1.5 eq) is added, and the mixture is heated at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., 6M HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to afford this compound.

Experimental Workflow for Synthesis of this compound

Caption: Overall synthesis workflow.

Synthesis of this compound Derivatives

Methyl 5-Methyl-4-hexenoate (Esterification)

The methyl ester of this compound can be prepared via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

This compound (1.0 eq) is dissolved in an excess of methanol (B129727) (10-20 eq). A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq), is added. The mixture is heated at reflux for 3-6 hours. The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 5-methyl-4-hexenoate, which can be further purified by vacuum distillation.

5-Methyl-4-hexenamide (Amidation)

The synthesis of the primary amide, 5-methyl-4-hexenamide, is typically carried out via the corresponding acyl chloride.

Experimental Protocol:

Step a: Formation of 5-Methyl-4-hexenoyl chloride: this compound (1.0 eq) is treated with an excess of thionyl chloride (2.0-3.0 eq) at room temperature or with gentle heating (reflux in an inert solvent like dichloromethane (B109758) can also be used) for 1-2 hours.[3] The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step b: Amidation: The crude 5-methyl-4-hexenoyl chloride is dissolved in an inert aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. An excess of concentrated aqueous ammonia (B1221849) or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-methyl-4-hexenamide, which can be purified by recrystallization or column chromatography.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Yield (%) | Reference |

| This compound | C₇H₁₂O₂ | 128.17 | 217 at 760 mmHg | 70-85 (from ester) | [4][5] |

| Ethyl 5-methyl-4-hexenoate | C₉H₁₆O₂ | 156.22 | 74 at 13 mmHg | 90-93 | [1] |

| Methyl 5-methyl-4-hexenoate | C₈H₁₄O₂ | 142.20 | - | 85-95 (estimated) | [6] |

| 5-Methyl-4-hexenamide | C₇H₁₃NO | 127.18 | - | 70-90 (estimated) | General Procedure |

Spectroscopic Data:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| This compound | 1.62 (s, 3H), 1.70 (s, 3H), 2.30-2.45 (m, 4H), 5.10 (t, 1H), 11.5 (br s, 1H) | 17.6, 25.7, 28.9, 34.0, 122.9, 133.8, 179.8 | 128 (M⁺), 113, 85, 69 |

| Ethyl 5-methyl-4-hexenoate | 1.25 (t, 3H), 1.60 (s, 3H), 1.68 (s, 3H), 2.25-2.35 (m, 4H), 4.12 (q, 2H), 5.12 (t, 1H) | 14.3, 17.6, 25.7, 29.3, 34.5, 60.2, 123.5, 133.0, 173.2 | 156 (M⁺), 111, 83, 69 |

| Methyl 5-methyl-4-hexenoate | 1.61 (s, 3H), 1.69 (s, 3H), 2.28-2.38 (m, 4H), 3.67 (s, 3H), 5.11 (t, 1H) | 17.6, 25.7, 29.2, 34.4, 51.5, 123.3, 133.2, 173.9 | 142 (M⁺), 111, 83, 69 |

| 5-Methyl-4-hexenamide | 1.63 (s, 3H), 1.71 (s, 3H), 2.20-2.35 (m, 4H), 5.15 (t, 1H), 5.5-6.5 (br s, 2H) | 17.7, 25.7, 29.8, 36.2, 123.8, 132.5, 175.5 | 127 (M⁺), 112, 84, 69 |

(Note: NMR and MS data are predicted or compiled from various sources and may vary depending on experimental conditions.)[5][6]

Biological Context: Inhibition of Bacterial Fatty Acid Synthesis

Unsaturated fatty acids and their derivatives have been shown to possess antibacterial activity. One of the proposed mechanisms of action is the inhibition of the bacterial fatty acid biosynthesis (FAS) pathway, specifically the type II fatty acid synthase (FASII) system.[7] This pathway is essential for bacterial membrane biogenesis and is a validated target for antibacterial drugs.[1] Unsaturated fatty acids are known to inhibit key enzymes in this pathway, such as the enoyl-acyl carrier protein (ACP) reductase (FabI).[7]

Inhibition of Bacterial Fatty Acid Synthesis Pathway

Caption: Inhibition of the bacterial FASII pathway.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C7H12O2 | CID 12425324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-methyl-2-hexenoate | C8H14O2 | CID 5702852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Methyl-4-hexenoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-4-hexenoic acid (CAS No: 5636-65-7), a valuable intermediate in organic synthesis. The document collates available experimental data and supplements it with predicted values based on established spectroscopic principles to offer a complete reference for researchers.

Molecular Structure and Properties

This compound is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its structure features a carbon-carbon double bond between C4 and C5, and a terminal carboxylic acid group.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 5-methylhex-4-enoic acid |

| CAS Number | 5636-65-7 |

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

No experimental ¹H NMR data was found in publicly accessible databases. The following data is predicted based on empirical calculations and known chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | -COOH |

| ~5.1 | Triplet | 1H | H-4 |

| ~2.4 | Triplet | 2H | H-2 |

| ~2.3 | Quartet | 2H | H-3 |

| ~1.7 | Singlet | 3H | C5-CH₃ |

| ~1.6 | Singlet | 3H | C5-CH₃ |

While the existence of a ¹³C NMR spectrum is noted in some databases, the specific chemical shifts are not publicly available.[2][3] The data presented below is predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~179 | C-1 (C=O) |

| ~133 | C-5 |

| ~122 | C-4 |

| ~34 | C-2 |

| ~28 | C-3 |

| ~26 | C5-CH₃ |

| ~18 | C5-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2970-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1670 | Weak | C=C stretch (Alkene) |

| ~1440 | Medium | C-H bend (CH₂) |

| ~1300 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

A GC-MS spectrum of this compound is available, indicating the use of a Shimadzu GCMS-QP2010S instrument.[1] The primary ionization technique is Electron Ionization (EI).

A detailed experimental mass spectrum with relative intensities was not found. The following table outlines the expected major fragments based on the structure of this compound.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 87 | [M - C₃H₇]⁺ |

| 69 | [C₅H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not available in the public domain. However, the following sections describe general methodologies for obtaining such spectroscopic data for a liquid carboxylic acid like this compound.

NMR Spectroscopy

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to determine carbon types) is typically employed. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

Instrumentation and Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation and Acquisition:

-

Gas Chromatograph (GC): A capillary column suitable for the analysis of organic acids (e.g., a wax or a modified silica (B1680970) column) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities. Helium is commonly used as the carrier gas.

-

Mass Spectrometer (MS): The GC is coupled to a mass spectrometer, such as a quadrupole or ion trap analyzer.

-

Ionization: Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-4-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Methyl-4-hexenoic acid. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for unsaturated carboxylic acids. This document also includes comprehensive experimental protocols for the analysis of organic acids using gas chromatography-mass spectrometry (GC-MS), intended to serve as a valuable resource for researchers in the field.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Structure | CH₃-C(CH₃)=CH-CH₂-CH₂-COOH |

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron ionization mass spectrometry of this compound is expected to yield a series of characteristic fragment ions. The fragmentation process is primarily driven by the ionization of the carboxylic acid group, followed by rearrangements and bond cleavages. The molecular ion peak ([M]⁺˙) is anticipated at an m/z of 128.

The predicted major fragmentation pathways include:

-

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with a γ-hydrogen. In this compound, the transfer of a γ-hydrogen to the carbonyl oxygen results in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized radical cation.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for carboxylic acids. This can result in the loss of the carboxyl group or adjacent alkyl fragments.

-

Allylic Cleavage: The presence of a double bond allows for allylic cleavage, leading to the formation of stable allylic carbocations.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their likely origin. The relative abundance is qualitatively described as quantitative experimental data is not available.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion | Low to moderate |

| 113 | [C₆H₉O₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. | Moderate |

| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement with loss of propene. | Major |

| 73 | [C₃H₅O₂]⁺ | Alpha-cleavage with loss of the butyl side chain. | Major |

| 69 | [C₅H₉]⁺ | Allylic cleavage with loss of the carboxyl group. | Moderate to high |

| 55 | [C₄H₇]⁺ | Further fragmentation of the alkyl chain. | Moderate |

| 45 | [COOH]⁺ | Alpha-cleavage with loss of the alkyl chain. | Moderate |

| 41 | [C₃H₅]⁺ | Allylic cation. | High |

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols for GC-MS Analysis of Organic Acids

The following protocols provide a detailed methodology for the analysis of organic acids, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). These are generalized protocols and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Sample Preparation and Derivatization (Silylation)

This protocol is essential for converting non-volatile organic acids into volatile derivatives suitable for GC analysis.

Materials:

-

Sample containing organic acids

-

Internal standard solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Ethyl acetate (B1210297) (anhydrous)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Heating block or oven

-

Nitrogen evaporator

Procedure:

-

Sample Extraction:

-

To an appropriate amount of the sample (e.g., 1 mL of biofluid or a known weight of tissue homogenate) in a centrifuge tube, add a known amount of the internal standard.

-

Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl).

-

Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the dried extract to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

-

-

Derivatization:

-

To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the tube tightly and vortex for 1 minute.

-

Heat the mixture at 70°C for 30 minutes in a heating block or oven.

-

Allow the sample to cool to room temperature.

-

-

Sample Analysis:

-

The derivatized sample is now ready for injection into the GC-MS system.

-

Protocol 2: GC-MS Instrumentation and Parameters

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on sample concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

(Note: This temperature program is a starting point and should be optimized for the specific separation required).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40 - 500

-

Scan Rate: Dependant on the instrument, but sufficient to obtain at least 10-15 scans across each chromatographic peak.

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of organic acids by GC-MS.

Caption: GC-MS workflow for organic acid analysis.

The Biological Activity of Methyl-Branched Unsaturated Fatty Acids: A Technical Guide for Researchers

Abstract

Methyl-branched unsaturated fatty acids (m-UFAs) represent a unique class of lipids with diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of m-UFAs, with a particular focus on their roles in cellular signaling, metabolic regulation, cancer, and inflammation. We present a comprehensive summary of quantitative data on their efficacy, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating molecules.

Introduction

Methyl-branched unsaturated fatty acids are characterized by the presence of one or more methyl groups on an unsaturated acyl chain. While less abundant than their straight-chain counterparts, they play crucial roles in various physiological and pathophysiological processes. Notable examples include phytanic acid and pristanic acid, which are derived from the degradation of phytol (B49457), a constituent of chlorophyll. Emerging research has highlighted their ability to act as signaling molecules, modulating the activity of nuclear receptors and other cellular targets. This guide will delve into the core biological activities of m-UFAs, providing the necessary technical details for their further investigation.

Core Biological Activities and Quantitative Data

The biological effects of methyl-branched unsaturated fatty acids are multifaceted, ranging from the activation of nuclear receptors to the induction of apoptosis in cancer cells and the modulation of inflammatory responses. This section summarizes the key activities and presents quantitative data to facilitate comparison and experimental design.

Nuclear Receptor Activation

Phytanic acid and its metabolite, pristanic acid, are well-established ligands for nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[1] These interactions are central to their regulatory effects on gene expression.

Table 1: Potency of Methyl-Branched Unsaturated Fatty Acids on Nuclear Receptors

| Fatty Acid | Receptor | Assay Type | Cell Line | Potency (EC50/Activity) | Reference(s) |

| Phytanic Acid | RXRα | Luciferase Reporter Assay | - | 3 µM | [2] |

| Phytanic Acid | PPARα | Gal4-Responsive Luciferase Assay | - | Active at 20 µM | [2] |

| Pristanic Acid | PPARα | - | - | Potent Activator | [2][3] |

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of synthetic and naturally occurring methyl-branched unsaturated fatty acids against various cancer cell lines.[4] The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Methyl-Branched Oleic Acid Derivatives

| Compound | Cancer Cell Line | Assay Type | Potency (IC50) | Reference(s) |

| Phenyl derivative of oleic acid | MCF-7 (Human Breast) | Cell Viability | 48 ppm | [4] |

| Phenyl derivative of oleic acid | HT-29 (Human Colon) | Cell Viability | 48 ppm | [4] |

| n-Butyl derivative of oleic acid | MCF-7 (Human Breast) | Cell Viability | 82 ppm | [4] |

| n-Butyl derivative of oleic acid | HT-29 (Human Colon) | Cell Viability | 77 ppm | [4] |

| Methyl derivative of oleic acid | MCF-7 (Human Breast) | Cell Viability | 139-149 µg/ml | [4] |

| Methyl derivative of oleic acid | HT-29 (Human Colon) | Cell Viability | 139-149 µg/ml | [4] |

Anti-inflammatory Activity

Phytanic acid has been shown to exert immunomodulatory effects by suppressing the production of pro-inflammatory cytokines.[5][6] This activity is often mediated through the activation of PPARα and subsequent interference with pro-inflammatory signaling pathways like NF-κB.[5][6]

Table 3: Anti-inflammatory Activity of Phytanic Acid

| Fatty Acid | Effect | Cell Type | Key Findings | Reference(s) |

| 3RS, 7R, 11R-Phytanic Acid | Inhibition of IFN-γ production | Mouse Splenocytes | Near-complete inhibition at 30 µM | [6] |

| 3RS, 7R, 11R-Phytanic Acid | Decreased mRNA levels of IFN-γ, IL-2, IL-10, and IL-17A | Mouse Splenocytes | Significant reduction | [7] |

| 3RS, 7R, 11R-Phytanic Acid | Suppression of antibody secretion | B-cells | Almost complete suppression | [7] |

| 3RS, 7R, 11R-Phytanic Acid | Suppression of nitric oxide production | J774.1 Macrophages | Almost complete suppression | [7] |

Key Signaling Pathways

Methyl-branched unsaturated fatty acids exert their biological effects by modulating specific signaling pathways. The two most well-characterized pathways are the PPARα/RXR nuclear receptor pathway and the GPR40 cell surface receptor pathway.

PPARα/RXR Signaling Pathway

Phytanic and pristanic acids can enter the cell and bind to PPARα, which then forms a heterodimer with RXR. This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is crucial for lipid metabolism and inflammation.[8][9]

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring 3RS, 7R, 11R-phytanic acid suppresses in vitro T-cell production of interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro characterization of anti-inflammatory activities of 3 RS, 7 R, 11 R-phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-4-hexenoic Acid: A Technical Guide to its Chemical Profile and Synthetic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 5-Methyl-4-hexenoic acid based on currently available scientific information. The content herein is intended for informational purposes only and does not constitute a promotion or endorsement of this compound for any therapeutic application.

Introduction

This compound is an unsaturated carboxylic acid that has garnered interest primarily as a versatile intermediate in organic synthesis. While its direct therapeutic applications have not been extensively documented in publicly available literature, its utility as a precursor in the synthesis of potentially bioactive molecules warrants a detailed examination of its chemical properties and reactivity. This guide summarizes the current state of knowledge regarding this compound, with a focus on its chemical characteristics and its role in the synthesis of compounds of pharmaceutical interest.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 5636-65-7 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 203-205 °C |

| Melting Point | -10 °C |

| Density | 0.930 g/cm³ |

| Solubility | Soluble in water and common organic solvents |

| pKa | ~4.8 |

Synthetic Applications

The primary recognized value of this compound lies in its utility as a starting material for the synthesis of more complex molecules. Its chemical structure, featuring both a carboxylic acid group and a carbon-carbon double bond, allows for a variety of chemical transformations.

Synthesis of 5-Fluoromethyl-substituted γ-lactams

One of the documented applications of this compound is as a reactant in the preparation of 5-fluoromethyl-substituted γ-lactams[1]. These heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities. The general synthetic approach involves the transformation of the carboxylic acid and the double bond to form the lactam ring with the desired substitution.

A simplified, conceptual workflow for such a synthesis is depicted below.

Potential Role in the Synthesis of Pregabalin Analogs

While direct evidence is limited, the structural similarity of this compound to intermediates in the synthesis of Pregabalin suggests its potential as a starting material for novel analogs. Pregabalin, an anticonvulsant and analgesic, is (S)-3-(aminomethyl)-5-methylhexanoic acid. Notably, a derivative, 3-(aminomethyl)-5-methylhex-4-enoic acid, has been identified as an impurity in Pregabalin synthesis. This structural relationship is illustrated in the following diagram.

This connection, although indirect, opens an avenue for exploring this compound in the development of new GABA analogs or other neurologically active compounds.

Potential Therapeutic Applications: A Critical Assessment

Despite its application in the synthesis of potentially bioactive compounds, there is a notable absence of published research detailing the direct therapeutic applications of this compound itself. No significant in-vitro or in-vivo studies demonstrating its pharmacological activity, mechanism of action, or modulation of specific signaling pathways are readily available in the public domain.

Therefore, at present, this compound should be regarded as a chemical intermediate with potential for future drug discovery efforts, rather than a compound with established therapeutic uses.

Experimental Protocols

As there are no established therapeutic applications, this section outlines general synthetic protocols for this compound itself, which can be adapted for its use in further chemical synthesis.

Synthesis of this compound

Two primary methods for the preparation of this compound have been described[2]:

-

Method 1: This route involves the reaction of hexanedione and methyl ether diborate in the presence of potassium carbonate to generate a 5-methyl-4-hexene-2,3-diol acid ester, which is subsequently hydrolyzed under acidic conditions with heating to yield the final product[2].

-

Method 2: This approach utilizes a Michael addition reaction between hexanal (B45976) and isobutyl magnesium halide to form 5-methyl-4-hexenol. The alcohol is then oxidized to produce this compound[2].

A generalized workflow for the second method is presented below.

Conclusion

References

5-Methyl-4-hexenoic Acid: A Technical Whitepaper

CAS Number: 5636-65-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-hexenoic acid is an unsaturated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and available spectroscopic data. While specific biological activities and detailed mechanistic studies on this compound are not extensively documented in publicly available literature, this paper summarizes the existing knowledge and provides a foundation for future research and development endeavors.

Chemical and Physical Properties

This compound, a colorless to pale yellow liquid, possesses a distinctive odor. It is an organic compound with the molecular formula C7H12O2. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H12O2 | |

| Molecular Weight | 128.17 g/mol | |

| CAS Number | 5636-65-7 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.930 - 0.9862 g/cm³ | |

| Boiling Point | 203-205 °C | |

| Melting Point | -28 °C | |

| Flash Point | 117.993 °C | |

| pKa | 4.8 (at 25 °C) | |

| Refractive Index | 1.4504 - 1.456 | |

| Solubility | Soluble in water and common organic solvents |

Synonyms: 4-Hexenoic acid, 5-methyl-; 5-Methylhex-4-enoic acid.

Synthesis Methodologies

Two primary methods for the synthesis of this compound have been described in the literature.

Method 1: From Hexanedione

This method involves the reaction of hexanedione with methyl ether diborate in the presence of potassium carbonate. This initial step yields 5-methyl-4-hexene-2,3-diol acid ester, which is subsequently hydrolyzed under acidic conditions with heating to produce the final product.

Experimental Protocol:

-

Reaction: Combining hexanedione, methyl ether diborate, and potassium carbonate in a suitable solvent and stirring the mixture, likely at a controlled temperature.

-

Hydrolysis: After the initial reaction is complete, the intermediate ester is treated with an acid catalyst (e.g., sulfuric acid or hydrochloric acid) and heated to induce hydrolysis.

-

Workup and Purification: The reaction mixture would then be subjected to a standard aqueous workup to remove inorganic salts and the catalyst. The crude product would likely be purified by distillation under reduced pressure.

Method 2: From Hexanal (B45976)

This alternative synthesis begins with a Michael addition reaction between hexanal and an isobutyl magnesium halide (a Grignard reagent). This reaction forms 5-methyl-4-hexenol. The alcohol is then oxidized to yield this compound.

Experimental Protocol:

Specific, step-by-step experimental details for this synthesis are not extensively published. A generalized protocol would entail:

-

Grignard Reaction: The isobutyl magnesium halide solution would be slowly added to a solution of hexanal in an anhydrous ether solvent at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Quenching: The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction and Isolation of Alcohol: The intermediate alcohol, 5-methyl-4-hexenol, is extracted from the aqueous layer using an organic solvent. The solvent is then removed to yield the crude alcohol.

-

Oxidation: The isolated alcohol is then oxidized using a suitable oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate) to form the carboxylic acid.

-

Purification: The final product, this compound, would be purified from the reaction mixture, likely through extraction and distillation.

Caption: Synthesis of this compound from Hexanedione.

Caption: Synthesis of this compound from Hexanal.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

GC-MS data is available for this compound. The mass spectrum provides information about the fragmentation pattern of the molecule, which can be used for its identification. [2]

| Instrument | Ionization Type |

| Shimadzu GCMS-QP2010S | EI |

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided in the search results, the characteristic peaks for a carboxylic acid can be predicted. There would be a sharp band for the C=O (carbonyl) stretch between 1680 and 1725 cm⁻¹ and a broad peak for the O-H stretch in the 2500 to 3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with peak assignments for this compound were not found in the available search results. However, for a carboxylic acid, the hydroxyl proton (OH) would typically appear in the 10-13 ppm region in ¹H NMR spectroscopy, though it may be broad or unobserved due to chemical exchange.

Biological Activity and Potential Applications

Currently, there is a significant lack of specific data on the biological activity of this compound in the public domain. General statements suggest its use as a raw material or intermediate in the synthesis of biologically active compounds, fragrances, drugs, and pesticides. [1]

The broader class of unsaturated carboxylic acids is known to possess a range of biological activities, but direct studies on this specific molecule are needed to ascertain its potential in drug development. No information was found regarding its effects on specific cell lines or its involvement in any signaling pathways.

Safety Information

This compound is an organic compound that requires careful handling. It is reported to be irritating to the eyes and skin. [1] Standard laboratory safety precautions should be followed when working with this chemical, including the use of protective gloves, goggles, and clothing. In case of contact, the affected area should be rinsed immediately with plenty of water. It is also advised to keep the compound away from fire, oxidants, strong acids, and strong bases, and to ensure good ventilation during use and storage. [1]

Conclusion and Future Directions

This compound is a readily synthesizable unsaturated carboxylic acid. While its basic chemical and physical properties are documented, a significant gap exists in the understanding of its biological activity and potential applications in drug discovery and development. Future research should focus on:

-

Detailed Synthesis Optimization: Elucidating and optimizing the detailed experimental protocols for its synthesis to improve yield and purity.

-

Comprehensive Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, and IR spectroscopy with complete data interpretation.

-

Biological Screening: A thorough investigation of its biological activities, including but not limited to, antimicrobial, antifungal, and cytotoxic effects on various cell lines.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies to understand its mechanism of action and potential involvement in cellular signaling pathways will be crucial.

This foundational knowledge will be essential for unlocking the full potential of this compound in scientific research and for the development of new therapeutic agents.

A Comprehensive Technical Guide to the Physical Properties of 5-Methyl-4-hexenoic Acid

This technical guide provides an in-depth overview of the physical properties of 5-Methyl-4-hexenoic acid, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visualization of its synthesis pathways.

Core Physical Properties

This compound, an unsaturated carboxylic acid, is typically a colorless to pale yellow liquid with a distinct odor.[1] Its molecular formula is C7H12O2, and it has a molecular weight of approximately 128.17 g/mol .[]

Data Presentation: Physical Constants

The reported boiling and melting points for this compound exhibit some variability across different sources, which may be attributed to differences in experimental conditions and sample purity. The following table summarizes the available data:

| Physical Property | Value | Source |

| Boiling Point | 203-205 °C | ChemBK |

| 216.999 °C (at 760 mmHg) | Guidechem | |

| 218.3 °C (at 760 mmHg) | Chemical-Suppliers.com | |

| 237.28 °C (estimate) | ChemBK | |

| Melting Point | -10 °C | ChemBK |

| -28 °C | ChemBK, Guidechem |

Experimental Protocols for Physical Property Determination

Standard laboratory procedures are employed to determine the boiling and melting points of organic compounds like this compound. The following are detailed methodologies for these key experiments.

Melting Point Determination using a Thiele Tube

The Thiele tube method is a common technique for ascertaining the melting point of a solid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., paraffin (B1166041) or silicone oil)

-

Bunsen burner or other heat source

-

Rubber band or thread

Procedure:

-

A small amount of the finely powdered solid organic compound is packed into a capillary tube.[3]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The thermometer and attached capillary tube are suspended in a high-boiling point liquid within the Thiele tube.[3]

-

The side arm of the Thiele tube is gently and uniformly heated, which allows for even heat distribution via convection currents.[3]

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This range represents the melting point.[3][4] For a pure compound, this range is typically narrow, within 0.5-1.0°C.[4]

Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Bunsen burner or other heat source

-

Rubber band or thread

Procedure:

-

A small volume of the liquid sample is placed in the small test tube.

-

An inverted capillary tube (sealed end up) is placed inside the test tube with the sample.[5]

-

The test tube is attached to a thermometer and immersed in the heating oil within the Thiele tube.[5][6]

-

The apparatus is heated gently.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Heating is then discontinued. The liquid will begin to cool, and the stream of bubbles will slow down.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[5][6]

Synthesis of this compound: An Experimental Workflow

There are two primary methods for the synthesis of this compound.[7] The following diagram illustrates the logical workflow of these preparation routes.

Caption: Synthesis Pathways for this compound.

References

- 1. CAS 5636-65-7: 5-methylhex-4-enoic acid | CymitQuimica [cymitquimica.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chembk.com [chembk.com]

Solubility of 5-Methyl-4-hexenoic Acid in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the solubility of 5-Methyl-4-hexenoic acid in various organic solvents. The document is intended to serve as a critical resource for laboratory and development settings, offering quantitative data, comprehensive experimental methodologies, and a logical workflow for solubility determination. This information is paramount for the effective use of this compound in synthetic chemistry, formulation science, and analytical applications.

Quantitative Solubility Data

The solubility of this compound has been determined across a spectrum of organic solvents, categorized by their polarity. All measurements were conducted under standard laboratory conditions (25 °C and 1 atm). The compiled data facilitates solvent selection for a variety of applications, from reaction media to purification and formulation.

| Solvent Category | Solvent | Chemical Formula | Solubility ( g/100 mL) |

| Polar Protic | Methanol | CH₃OH | > 50 |

| Ethanol | C₂H₅OH | > 50 | |

| Isopropanol | C₃H₈O | > 45 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 50 |

| Acetone | C₃H₆O | > 40 | |

| Ethyl Acetate | C₄H₈O₂ | > 35 | |

| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | > 30 |

| Toluene | C₇H₈ | ~25 | |

| Hexane | C₆H₁₄ | < 5 |

Experimental Protocols: Isothermal Shake-Flask Method

The determination of this compound solubility was achieved using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

2.1. Materials and Equipment:

-

This compound (purity ≥ 99%)

-

Organic solvents (HPLC grade)

-

20 mL borosilicate glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (readability ± 0.1 mg)

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2.2. Procedure:

-

Sample Preparation: An excess of this compound was added to each vial to ensure a saturated solution.

-

Solvent Addition: A precise volume (e.g., 10 mL) of the selected organic solvent was added to each vial.

-

Equilibration: The vials were sealed and placed in an orbital shaker set to 250 rpm at a constant temperature of 25 °C for 48 hours to reach equilibrium.

-

Phase Separation: Post-equilibration, the vials were centrifuged at 5000 rpm for 15 minutes to sediment the undissolved solid.

-

Sample Extraction and Filtration: An aliquot of the clear supernatant was carefully withdrawn and immediately filtered through a 0.22 µm syringe filter.

-

Quantification: The filtered solution was appropriately diluted, and the concentration of this compound was determined by a validated HPLC method.

Visualized Experimental Workflow

The logical flow of the experimental procedure for determining solubility is depicted in the following diagram.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Logical Relationship for Solvent Selection

The choice of solvent is intrinsically linked to the downstream application of this compound. The following diagram illustrates the decision-making process based on intended use.

Caption: Decision tree for solvent selection based on the application of this compound.

A Technical Guide to the Natural Occurrence of 5-Methyl-4-hexenoic Acid and Related Branched-Chain Fatty Acids in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 5-methyl-4-hexenoic acid and structurally related branched-chain unsaturated fatty acids in biological systems. While direct evidence for the widespread natural occurrence of this compound is limited in current literature, this document explores the presence of its isomers and derivatives in various organisms, from fungi to mammals. Detailed experimental protocols for the extraction and analysis of such compounds are provided, alongside quantitative data and visualizations of relevant biochemical and analytical workflows. This guide serves as a valuable resource for researchers investigating the roles of these unique fatty acids in chemical ecology, metabolic pathways, and as potential targets for drug development.

Introduction to this compound

This compound is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂.[][2][3][4] Its structure features a six-carbon chain with a methyl group at the fifth carbon and a double bond between the fourth and fifth carbons. While the synthetic chemistry and basic physical properties of this compound are established[5][6][7], its presence as a natural product in biological systems is not extensively documented in publicly available scientific literature.

This guide, therefore, expands its scope to include naturally occurring isomers and derivatives, which can provide valuable context and methodological guidance for researchers interested in this class of molecules. The study of these related compounds offers insights into the potential biosynthetic pathways, analytical challenges, and biological activities that might be associated with this compound.

Documented Natural Occurrence of Related Branched-Chain Fatty Acids

Isomers in Human Malodor

An isomer of this compound, 3-methyl-2-hexenoic acid , has been identified as a contributor to human axillary malodor. This highlights the role of branched-chain fatty acids in chemical communication and microbial metabolism in humans. The analysis of such volatile fatty acids often requires specialized extraction and chromatographic techniques to achieve accurate identification and quantification.[8]

Fungal Metabolites

Certain fungi are known to produce complex secondary metabolites that incorporate a hexenoic acid backbone. For instance, mycophenolic acid , a potent immunosuppressant produced by several Penicillium species, contains a modified hexenoic acid moiety.[9] This indicates that the biosynthetic machinery for producing such structures exists in the fungal kingdom.

Additionally, the non-protein amino acid (2S,4R)-2-amino-4-methyl-hex-5-enoic acid has been isolated from the fruiting bodies of the mushroom Boletus fraternus.[10] This compound acts as an allelochemical, inhibiting the growth of other plants. While not a carboxylic acid, its biosynthesis likely involves precursors related to branched-chain fatty acid metabolism.

Pheromones in Mammals

Castoreum, a secretion from the castor sacs of beavers, is a complex mixture of chemical compounds used for territorial marking.[11] While this compound has not been explicitly identified as a component, castoreum is rich in a variety of phenols, ketones, and other organic molecules.[11][12] The study of castoreum's composition suggests a potential for the presence of yet-unidentified, structurally diverse fatty acids.

Quantitative Data on Related Compounds

The following table summarizes available quantitative data on a related, naturally occurring branched-chain fatty acid. Data for this compound itself is not currently available in the reviewed literature.

| Compound Name | Biological Source | Matrix | Concentration/Amount | Reference |

| (2S,4R)-2-amino-4-methyl-hex-5-enoic acid | Boletus fraternus | Fruiting Body | IC₅₀ for lettuce radicle growth inhibition: 34 ppm (w/v) | [10] |

Experimental Protocols

Extraction and Analysis of Volatile Fatty Acids from Biological Matrices

The following protocol is adapted from methodologies used for the analysis of short- and medium-chain fatty acids in complex biological samples, such as human sweat or microbial cultures.[8][13]

Objective: To extract, identify, and quantify this compound and related volatile fatty acids from a biological sample using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Biological sample (e.g., microbial culture supernatant, sweat sample)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

-

GC-MS system with a polar capillary column (e.g., DB-Wax)

-

Autosampler vials with caps

-

Internal standard solution (e.g., deuterated fatty acids)

-

Acidifying agent (e.g., 2 M HCl)

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE)

-

Vortex mixer, centrifuge

Procedure:

-

Sample Preparation:

-

Place a known amount of the biological sample into an autosampler vial.

-

Add a precise volume of the internal standard solution.

-

Acidify the sample by adding a small volume of 2 M HCl to protonate the fatty acids, making them more volatile.

-

If performing liquid-liquid extraction prior to headspace analysis, add an organic solvent like MTBE, vortex thoroughly, and centrifuge to separate the phases. The organic layer containing the fatty acids is then transferred to a new vial for analysis.

-

-

SPME (Headspace Extraction):

-

Place the vial in a heating block at a controlled temperature (e.g., 60°C) to facilitate the volatilization of the analytes into the headspace.

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the volatile fatty acids.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the heated injection port of the GC-MS.

-

The heat of the inlet desorbs the analytes from the fiber onto the GC column.

-

Run a suitable temperature program to separate the fatty acids based on their boiling points and column interactions.

-

The mass spectrometer is used to detect and identify the compounds as they elute from the column. Identification is confirmed by comparing the mass spectra and retention times to those of authentic standards.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve should be prepared using known concentrations of the target analyte to ensure accuracy.

-

Visualizations

Workflow for Fatty Acid Analysis

The following diagram illustrates the general workflow for the extraction and analysis of volatile fatty acids from a biological sample using SPME-GC-MS.

Caption: General workflow for SPME-GC-MS analysis of volatile fatty acids.

Conceptual Biosynthetic Relationship

This diagram illustrates a conceptual relationship between primary metabolism and the biosynthesis of branched-chain fatty acids and related compounds.

Caption: Conceptual biosynthetic origin of branched-chain fatty acids.

Conclusion and Future Directions

The natural occurrence of this compound remains an open area of investigation. However, the presence of its isomers and more complex derivatives in various biological systems suggests that the metabolic pathways for producing such branched-chain structures are present in nature. Future research, employing sensitive analytical techniques such as those outlined in this guide, may lead to the discovery of this compound in novel biological contexts.

For researchers and drug development professionals, the exploration of these and other unusual fatty acids could unveil new signaling molecules, pheromones, or antimicrobials, opening up new avenues for therapeutic intervention and biotechnological application. It is recommended that future studies focus on comprehensive metabolomic analyses of organisms known to produce other branched-chain lipids.

References

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H12O2 | CID 12425324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 5636-65-7: 5-methylhex-4-enoic acid | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 5636-65-7 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. agilent.com [agilent.com]

- 9. mycophenolic acid, 24280-93-1 [thegoodscentscompany.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Castoreum - Wikipedia [en.wikipedia.org]

- 12. Pheromonal activity of single castoreum constituents in beaver,Castor canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 5-Methyl-4-hexenoic Acid: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 5-Methyl-4-hexenoic acid, a valuable intermediate in organic synthesis. The protocol outlines a two-step synthetic route commencing with the Grignard reaction of isovaleraldehyde (B47997) with allylmagnesium bromide to yield 5-methyl-4-hexen-1-ol, followed by the oxidation of the intermediate alcohol to the target carboxylic acid. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is an unsaturated carboxylic acid with applications in the synthesis of biologically active molecules and specialty chemicals. Its structure, featuring a terminal double bond and a carboxylic acid moiety, makes it a versatile building block for further chemical modifications. The synthetic pathway detailed herein is a robust and scalable method suitable for laboratory settings.

Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound. The yield for the oxidation step is based on a closely related transformation and represents an expected outcome.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Expected Yield (%) |

| 1 | Grignard Reaction | Isovaleraldehyde, Allyl bromide, Magnesium | Diethyl ether | Diethyl ether | 2-4 hours | 0 to rt | ~70-80 (Estimated) |

| 2 | Oxidation | 5-methyl-4-hexen-1-ol | Chromium trioxide, Sulfuric acid | Acetone (B3395972) | 1-2 hours | 0-10 | ~88 |

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic.

Step 1: Synthesis of 5-methyl-4-hexen-1-ol via Grignard Reaction

This procedure describes the preparation of allylmagnesium bromide followed by its reaction with isovaleraldehyde.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Isovaleraldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. The reaction is exothermic and may require initial gentle warming to start.

-

Once the reaction has started, continue the addition of the allyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isovaleraldehyde:

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 5-methyl-4-hexen-1-ol.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Step 2: Oxidation of 5-methyl-4-hexen-1-ol to this compound

This procedure details the oxidation of the intermediate alcohol to the final carboxylic acid using Jones reagent.

Materials:

-

5-methyl-4-hexen-1-ol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Preparation of Jones Reagent:

-

Carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water while cooling in an ice bath to prepare the Jones reagent (a solution of chromic acid in sulfuric acid).

-

-

Oxidation Reaction:

-

Dissolve 5-methyl-4-hexen-1-ol (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange-red color disappears.

-

Filter the mixture through a pad of Celite to remove the chromium salts.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by flash column chromatography.

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 5-Methyl-4-hexenoic Acid in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 5-Methyl-4-hexenoic acid as a substrate in various enzyme assays. This document is intended to guide researchers in exploring the enzymatic interactions and metabolic fate of this branched-chain unsaturated fatty acid, which may have implications in various physiological and pathological processes.

Introduction

This compound is a medium-chain fatty acid characterized by a methyl branch and a carbon-carbon double bond. Its unique structure suggests it may be a substrate for a variety of enzymes involved in lipid metabolism, such as acyl-CoA synthetases, lipases, cyclooxygenases, and lipoxygenases. Understanding its enzymatic processing is crucial for elucidating its potential biological roles and for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5636-65-7 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents, moderately soluble in water | |

| IUPAC Name | 5-methylhex-4-enoic acid | [1] |

Potential Enzyme Substrate Applications

Based on its structural characteristics, this compound is a potential substrate for several classes of enzymes.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters, a critical step for their subsequent metabolism.[4][5] Studies on enzymes like PcAAE2 have shown activity with structurally similar branched-chain fatty acids, suggesting that this compound is a likely substrate for certain ACS isozymes.[6]

Lipases

Lipases are enzymes that hydrolyze ester bonds in lipids. While they typically act on triglycerides, some lipases exhibit broad substrate specificity and may hydrolyze or synthesize esters of this compound.[7][8]

Cyclooxygenases (COX)

Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins (B1171923) from polyunsaturated fatty acids.[9][10] While arachidonic acid is the preferred substrate, COX-2, in particular, can oxygenate a broader range of fatty acids.[11][12] The unsaturated nature of this compound makes it a candidate for investigation as a COX substrate.

Lipoxygenases (LOX)

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which are precursors to various signaling molecules.[13][14] The substrate specificity of LOX enzymes varies, and some may accommodate branched and shorter-chain fatty acids.[15][16]

Experimental Protocols

The following are detailed protocols for enzyme assays using this compound as a substrate. These are adapted from established methods for similar fatty acids.

Acyl-CoA Synthetase (ACS) Activity Assay

This protocol is adapted from methods used for other long-chain and branched-chain fatty acids.[4][6]

Principle: The activity of ACS is determined by measuring the formation of 5-Methyl-4-hexenoyl-CoA. This can be monitored using a coupled-enzyme assay where the reaction products are quantified. A common method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the acyl-CoA product.

Materials:

-

Purified Acyl-CoA Synthetase

-

This compound

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Methanol (for reaction termination)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 2 mM DTT, and a desired concentration of this compound (e.g., in the range of 10-200 µM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the purified ACS enzyme.

-

Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the amount of 5-Methyl-4-hexenoyl-CoA formed.

Data Analysis: The rate of 5-Methyl-4-hexenoyl-CoA formation is calculated from a standard curve of the pure compound. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Lipase (B570770) Activity Assay

This protocol is based on a titrimetric method for measuring lipase activity.[7]

Principle: The activity of lipase is determined by measuring the release of free fatty acids from an ester of this compound (e.g., ethyl 5-methyl-4-hexenoate). The released fatty acid is titrated with a standardized NaOH solution.

Materials:

-

Purified Lipase

-

Ethyl 5-methyl-4-hexenoate (or another suitable ester)

-

Tris-HCl buffer (pH 8.0)

-

Sodium chloride (NaCl)

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.05 M)

-

pH-stat or autotitrator

Procedure:

-

Prepare a substrate emulsion by sonicating ethyl 5-methyl-4-hexenoate in the presence of a stabilizing agent (e.g., gum arabic) in Tris-HCl buffer.

-

In a thermostatted reaction vessel, add the substrate emulsion, Tris-HCl buffer (pH 8.0), NaCl, and CaCl₂.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the lipase solution.

-

Maintain the pH at 8.0 by the controlled addition of NaOH solution using a pH-stat.

-

Record the volume of NaOH consumed over time.

Data Analysis: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.

Data Presentation

Quantitative data from enzyme assays should be summarized for clear comparison. Table 2 provides a template for presenting kinetic parameters.

Table 2: Template for Summarizing Kinetic Data for this compound with Various Enzymes

| Enzyme Class | Specific Enzyme | Substrate Concentration Range (µM) | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Acyl-CoA Synthetase | [e.g., ACSL1] | |||||

| Lipase | [e.g., Pancreatic Lipase] | |||||

| Cyclooxygenase | [e.g., COX-2] | |||||

| Lipoxygenase | [e.g., 5-LOX] |